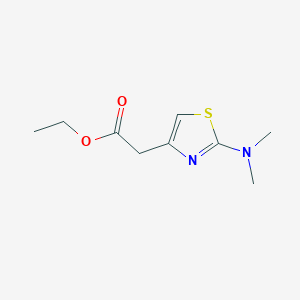![molecular formula C24H18N2O2 B14245413 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid CAS No. 396087-20-0](/img/structure/B14245413.png)
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its role in dye-sensitized solar cells (DSSC) due to its optoelectronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid typically involves a multi-step chemical process. One common method includes the reaction of 4-(diphenylamino)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with an appropriate aldehyde to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a dye in DSSC due to its high molar extinction coefficient and favorable optoelectronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic photovoltaic cells and other electronic devices.
Mechanism of Action
The mechanism of action of 2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid primarily involves its interaction with light and subsequent electron transfer processes. In DSSC, the compound acts as a sensitizer, absorbing light and generating excited electrons. These electrons are then transferred to the conduction band of a semiconductor, facilitating the generation of electrical energy .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid: Another compound with similar optoelectronic properties used in DSSC.
2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid: Known for its enhanced stability and efficiency in photovoltaic applications.
Uniqueness
2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid stands out due to its extended conjugation and unique structural features, which contribute to its superior light absorption and electron transfer capabilities. This makes it a valuable compound in the development of advanced DSSC and other optoelectronic devices .
Properties
CAS No. |
396087-20-0 |
|---|---|
Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-cyano-5-[4-(N-phenylanilino)phenyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C24H18N2O2/c25-18-20(24(27)28)9-7-8-19-14-16-23(17-15-19)26(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17H,(H,27,28) |
InChI Key |
GGWRNMPYTNCJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
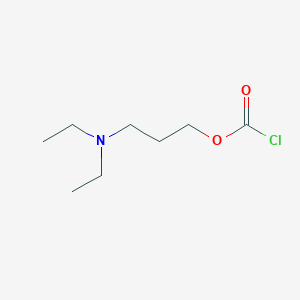
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
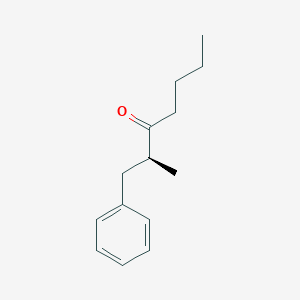
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
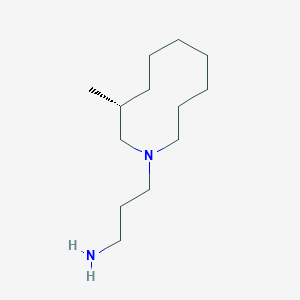
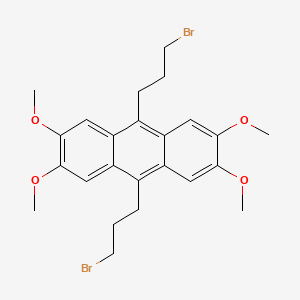

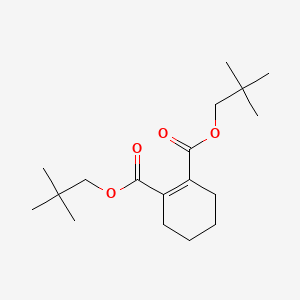
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
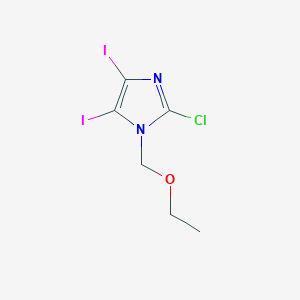
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
